![molecular formula C18H14O5 B5679685 {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 82039-82-5](/img/structure/B5679685.png)
{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
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Overview
Description
Benzofuran derivatives are a class of compounds known for their varied applications in pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities. The synthesis and characterization of these compounds have been the subject of extensive research, focusing on their potential applications in various fields.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves oxidative processes or catalytic reactions. For instance, methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate and related compounds were prepared through the oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid, highlighting a common synthetic route involving oxidative addition to the benzofuran ring system (Choi et al., 2008).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is stabilized by various non-covalent interactions, including aromatic π–π interactions, which contribute to their stability and reactivity. The crystal structures often reveal close packing and intermolecular interactions that can influence their physical and chemical properties (Choi et al., 2009).
properties
IUPAC Name |
2-[[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKJPOGCAPVQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002406 |
Source
|
Record name | {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82039-82-5 |
Source
|
Record name | Benzofuran, 5-(hydroperoxyacetyl)-3-(p-toluoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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